5-Amino-2-fluoro-4-methoxybenzonitrile
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Overview
Description
5-Amino-2-fluoro-4-methoxybenzonitrile: is a synthetic organic compound that belongs to the benzonitrile class of compounds It is characterized by the presence of an amino group, a fluoro group, and a methoxy group attached to a benzene ring, along with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the nitration of a suitable precursor, followed by reduction and substitution reactions to introduce the desired functional groups .
Industrial Production Methods: Industrial production of 5-Amino-2-fluoro-4-methoxybenzonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium fluoride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitrile group may produce primary amines .
Scientific Research Applications
Chemistry: 5-Amino-2-fluoro-4-methoxybenzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound may be used to study the effects of fluorinated aromatic compounds on biological systems. It can also be used in the development of fluorescent probes and imaging agents .
Medicine: The compound’s potential medicinal applications include its use in the synthesis of drug candidates targeting specific enzymes or receptors. Its unique structure allows for the exploration of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications range from the development of advanced polymers to the creation of novel electronic materials .
Mechanism of Action
The mechanism of action of 5-Amino-2-fluoro-4-methoxybenzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro group can enhance the compound’s binding affinity and selectivity for certain targets. The methoxy group may influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
4-Amino-2-fluoro-5-methoxybenzonitrile: Similar structure but with different positions of the functional groups.
2-Amino-5-iodo-4-methoxybenzonitrile: Contains an iodine atom instead of a fluorine atom.
5-Fluoro-2-methoxybenzonitrile: Lacks the amino group.
Uniqueness: 5-Amino-2-fluoro-4-methoxybenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both an amino group and a fluoro group on the benzene ring allows for unique interactions in chemical reactions and biological systems .
Properties
Molecular Formula |
C8H7FN2O |
---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
5-amino-2-fluoro-4-methoxybenzonitrile |
InChI |
InChI=1S/C8H7FN2O/c1-12-8-3-6(9)5(4-10)2-7(8)11/h2-3H,11H2,1H3 |
InChI Key |
LXJPJGWBZVODGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)C#N)N |
Origin of Product |
United States |
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